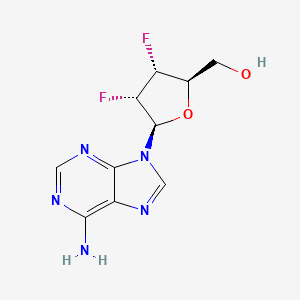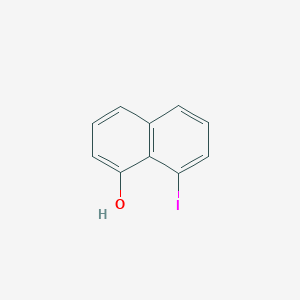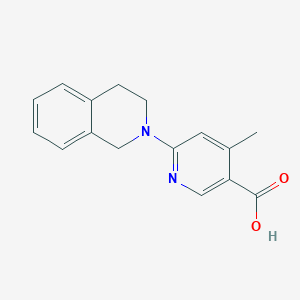
tert-butyl (R)-(1-(1H-indol-3-yl)propan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ®-(1-(1H-indol-3-yl)propan-2-yl)carbamate: is a compound that belongs to the class of carbamates. It is often used in organic synthesis as a protecting group for amines due to its stability under various conditions and ease of removal. The compound is characterized by the presence of a tert-butyl group, an indole moiety, and a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ®-(1-(1H-indol-3-yl)propan-2-yl)carbamate typically involves the reaction of an indole derivative with tert-butyl chloroformate in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. Common bases used include triethylamine or pyridine .
Industrial Production Methods: In an industrial setting, the production of tert-butyl carbamates often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the yield of the desired product .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The carbamate group can be substituted by nucleophiles in the presence of strong bases or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Palladium on carbon, lithium aluminum hydride.
Substitution: Strong bases (e.g., sodium hydride), acids (e.g., hydrochloric acid).
Major Products Formed:
Oxidation: Formation of oxidized indole derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: tert-Butyl ®-(1-(1H-indol-3-yl)propan-2-yl)carbamate is widely used as a protecting group in peptide synthesis. It helps in the selective protection of amine groups, allowing for the sequential addition of amino acids .
Biology: In biological research, this compound is used to study the interactions of indole derivatives with various biological targets. It serves as a model compound for understanding the behavior of indole-containing biomolecules .
Medicine: The carbamate group can be hydrolyzed in vivo to release the active drug .
Industry: In the chemical industry, tert-butyl carbamates are used in the synthesis of agrochemicals and pharmaceuticals. They are also employed in the production of specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl ®-(1-(1H-indol-3-yl)propan-2-yl)carbamate involves the hydrolysis of the carbamate group under acidic or basic conditions. This hydrolysis releases the active amine, which can then interact with its molecular targets. The indole moiety is known to interact with various biological receptors, influencing pathways related to neurotransmission and cell signaling .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate used for similar protecting group purposes.
tert-Butyl carbanilate: Another carbamate derivative with different reactivity due to the presence of a phenyl group.
Uniqueness: tert-Butyl ®-(1-(1H-indol-3-yl)propan-2-yl)carbamate is unique due to the presence of the indole moiety, which imparts specific biological activity and reactivity. This makes it particularly useful in the synthesis of complex molecules and in biological studies .
Properties
Molecular Formula |
C16H22N2O2 |
|---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-1-(1H-indol-3-yl)propan-2-yl]carbamate |
InChI |
InChI=1S/C16H22N2O2/c1-11(18-15(19)20-16(2,3)4)9-12-10-17-14-8-6-5-7-13(12)14/h5-8,10-11,17H,9H2,1-4H3,(H,18,19)/t11-/m1/s1 |
InChI Key |
XRRYOHBVVKHARG-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Allyl spiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B11852701.png)

![Tert-butyl 1-carbamoyl-6-azaspiro[2.6]nonane-6-carboxylate](/img/structure/B11852718.png)
![2-(Naphthalen-2-yl)-4H-pyrido[2,3-d][1,3]oxazin-4-one](/img/structure/B11852722.png)

![2-(Chloromethyl)naphtho[1,2-b]thiophene 1,1-dioxide](/img/structure/B11852742.png)



